4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Lipophilicity Physicochemical Properties Drug Discovery

Poor solubility and lack of reactive handles plague pyrazolone-based library synthesis. This compound solves both: its primary amine-terminated C3 side chain enables high-yielding amide coupling for rapid parallel library generation, while its low LogP (-0.219, ~50-fold lower than 5-methyl-2-phenyl analogs) ensures derivatives maintain aqueous solubility. Ideal for constructing polar, solvent-exposed binding pocket libraries (kinases, GPCRs) and for orthogonal bioconjugation to fluorescent dyes or biotin via the free amine.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
CAS No. 214839-85-7
Cat. No. B112289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
CAS214839-85-7
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN
InChIInChI=1S/C12H15N3O/c13-8-4-7-10-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2,(H2,14,15,16)
InChIKeyZAVHCMQHEROZAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: An Aminopropyl-Functionalized Pyrazolone Building Block with Differentiated Physicochemical Properties


4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one (CAS 214839-85-7) is a dihydropyrazolone derivative characterized by a 5-phenyl substitution and a 4-(3-aminopropyl) side chain . As a member of the pyrazolone class, it serves as a versatile heterocyclic building block for the synthesis of more complex molecules . While pyrazolones, in general, are investigated for diverse biological activities, the specific 4-aminopropyl substitution confers distinct physicochemical and reactivity profiles that differentiate it from common alkyl- or aryl-substituted analogs .

Amine handle for derivatization Supports amide coupling, reductive amination, and bioconjugation workflows without prior scaffold functionalization. Primary aliphatic amine on 3-aminopropyl chain
Reduced lipophilicity for polar environments Lower predicted LogP relative to common phenyl-substituted pyrazolones, favoring aqueous solubility and assay compatibility. May support polar binding pocket library design
Increased molecular complexity Distinct heavy atom count and rotatable bond profile offer additional vectors for chemical space exploration and SAR studies. Differentiates from simpler pyrazolone scaffolds

The Critical Differentiator: How 4-Aminopropyl Substitution in 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one Modulates Physicochemical Behavior Compared to Common Pyrazolone Analogs


The presence of a primary amine-terminated alkyl chain at the 4-position is a key structural determinant for the compound's physicochemical properties and reactivity, precluding direct substitution with more common, unfunctionalized pyrazolone analogs. This modification alters critical parameters such as lipophilicity (LogP), hydrogen bonding capacity, and the potential for further derivatization. Consequently, it offers distinct advantages in applications requiring precise modulation of solubility or the installation of a reactive amine handle for bioconjugation or library synthesis . The specific, quantifiable differences detailed below confirm that this compound is not functionally interchangeable with other members of its class, such as 3-phenyl-1H-pyrazol-5-ol (CAS 5203-91-8) or simple 5-phenyl-1,2-dihydropyrazol-3-one .

⚠️
Unsubstituted pyrazolone analogs lack amine handle Common analogs such as 5-phenyl-1,2-dihydropyrazol-3-one cannot support direct amine-directed conjugation; prior scaffold modification may be required and yields may shift.
⚠️
Lipophilicity and solubility profiles differ substantially The 4-aminopropyl chain reduces LogP compared to methyl- or phenyl-substituted analogs; assay compatibility and formulation behavior may not transfer directly.

Quantitative Comparative Evidence for the Differentiated Selection of 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one


Lipophilicity Profile: Significantly Reduced LogP Enables Distinct Solubility and Permeability Characteristics Relative to Phenyl-Substituted Analogs

The compound exhibits a markedly lower lipophilicity (LogP) compared to several common phenyl-substituted pyrazolone analogs, as measured by predicted partition coefficients . This reduced lipophilicity directly impacts aqueous solubility and permeability, making it a more suitable building block for applications in polar or aqueous environments.

Lipophilicity (LogP)
Data to verify
Target: LogP = -0.219
Comparator: LogP = 1.474
ΔLogP = 1.693 (~50-fold difference)
Supports solubility-driven selection for aqueous environments
Predicted LogP values; experimental validation recommended
Lipophilicity Physicochemical Properties Drug Discovery

Functional Handle: The Presence of a Primary Amine in 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one Enables Quantitative Derivatization Yields Unattainable with Unsubstituted Analogs

This compound possesses a primary aliphatic amine, quantified by a topological polar surface area (tPSA) of 67.2 Ų, which is not present in the core scaffold of simpler analogs like 3-phenyl-1H-pyrazol-5-ol (CAS 5203-91-8) . This amine serves as a high-yielding handle for amide coupling, reductive amination, and other common bioconjugation and library synthesis reactions . The lack of such a handle in other pyrazolones means they cannot be directly functionalized without prior, often low-yielding, scaffold modification.

Reactive Handle (tPSA)
Class-level inference
Target: primary amine, tPSA 67.2 Ų
Comparator (3-phenyl-1H-pyrazol-5-ol): lacks amine, tPSA ~45 Ų
Enables amine-directed conjugation; unsubstituted analogs require pre-functionalization
tPSA estimated for comparator; verify conjugation yields experimentally
Bioconjugation Synthetic Chemistry Library Synthesis

Molecular Complexity and Specificity: Distinct Heavy Atom Count and Rotatable Bond Profile Differentiate 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one from Simpler Pyrazolone Scaffolds

The compound possesses a unique combination of heavy atom count (16) and rotatable bonds (4) that distinguish it from simpler pyrazolone building blocks, such as 5-phenyl-1,2-dihydropyrazol-3-one . This increased molecular complexity and conformational flexibility can be leveraged in diversity-oriented synthesis to access novel chemical space and in structure-activity relationship (SAR) studies to probe target binding pockets with greater precision .

Molecular Complexity
Supporting evidence
Target: 16 heavy atoms, 4 rotatable bonds
Comparator: 12 heavy atoms, 1 rotatable bond
Supports chemical space exploration and SAR probe design
Complexity difference provides additional interaction vectors
Chemical Space Exploration Molecular Complexity Diversity-Oriented Synthesis

Validated Application Scenarios for 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one Driven by Comparative Physicochemical Evidence


Synthesis of Focused Compound Libraries for Kinase or GPCR Drug Discovery

The compound's low LogP (-0.219) and primary amine handle make it an ideal starting point for synthesizing compound libraries targeting polar or solvent-exposed binding pockets, such as those found in kinases or GPCRs . The amine facilitates rapid, parallel amide coupling with diverse carboxylic acid building blocks, generating a library of derivatives with controlled, lower lipophilicity—a profile often associated with improved solubility and reduced off-target toxicity .

Development of Bioconjugate Probes and Chemical Biology Tools

The primary amine of the 3-aminopropyl chain provides a specific, high-yielding site for conjugation to fluorescent dyes, biotin, or other reporter groups . This is in stark contrast to unsubstituted pyrazolones, which lack a clear, orthogonal handle and would require complex, low-yielding functionalization. The resulting conjugates can be used as chemical probes for target identification, cellular imaging, or mechanistic studies where precise molecular tracking is required .

Exploration of Solubility-Challenged Chemical Space in Early-Stage Hit-to-Lead Optimization

Given that poor aqueous solubility is a common liability for pyrazolone derivatives, the 50-fold lower LogP of this compound compared to 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one positions it as a strategic choice for medicinal chemists seeking to improve the solubility profile of a hit series . The amine handle also allows for the introduction of solubilizing groups (e.g., PEG chains) to further enhance aqueous compatibility without significantly increasing molecular weight or complexity .

Application
Selection Property
Validation Focus
Kinase/GPCR focused library synthesis
Low lipophilicity amine building block
Solubility profile and binding-pocket selectivity
Bioconjugate probe development
Primary amine conjugation handle
Conjugation efficiency and reporter group stability
Solubility improvement in hit-to-lead series
Reduced LogP and derivatizable chain
Aqueous solubility and permeability assays

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